molecular formula C46H80NO8P B1261723 PC(20:5(5Z,8Z,11Z,14Z,17Z)/18:1(9Z))

PC(20:5(5Z,8Z,11Z,14Z,17Z)/18:1(9Z))

Cat. No. B1261723
M. Wt: 806.1 g/mol
InChI Key: JZKMYCPNBSRARO-YMBRLFDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5Z,8Z,11Z,14Z,17Z)-eicosapentaenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:6 in which the acyl groups specified at positions 1 and 2 are (5Z,8Z,11Z,14Z,17Z)-eicosapentaenoyl and (9Z)-octadecenoyl respectively. It derives from an oleic acid and an all-cis-5,8,11,14,17-icosapentaenoic acid.

Scientific Research Applications

Metabolomics in Disease Diagnosis

A study highlighted the application of metabolomics in identifying serum biomarkers for osteoarticular tuberculosis, utilizing liquid chromatography tandem mass spectrometry (LC-MS/MS). In this context, certain phosphatidylcholines (PCs), including PC[20:4(8Z,11Z,14Z,17Z)/18:0] and similar compounds, were identified as potential diagnostic biomarkers. These findings suggest the importance of lipid metabolism in the pathological process of tuberculosis, implying that PCs play a significant role in disease biomarker research (Chen, Ye, Lei, & Wang, 2022).

Role in Lung Carcinoma Development

An untargeted metabolomic method based on UPLC-QTOF/MS identified dynamic metabolic alterations in mice plasma during lung carcinoma development. Several dysregulated metabolites, including various PCs like PC(20:2(11Z,14Z)/16:0), PC(22:4(7Z,10Z,13Z,16Z)/14:0), and others, were identified as being involved in the metabolism of glycerophospholipid, fatty acid, sphingolipid, and arachidonic acid. This study sheds light on the potential diagnostic value of these PCs in lung carcinoma (Wu, Chen, Li, & Liu, 2018).

Follicular Thyroid Carcinoma Metabonomics

In the diagnosis of follicular thyroid carcinoma (FTC), metabolomic analysis using LC-MS revealed significant differences in metabonomic characteristics between FTC and follicular thyroid nodules. PCs and other lipids were identified as key metabolites, suggesting their potential as biomarkers. This underscores the role of PCs in understanding the metabolic pathways and potential pathogenesis of FTC (Qin et al., 2022).

properties

Product Name

PC(20:5(5Z,8Z,11Z,14Z,17Z)/18:1(9Z))

Molecular Formula

C46H80NO8P

Molecular Weight

806.1 g/mol

IUPAC Name

[(2R)-3-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H80NO8P/c1-6-8-10-12-14-16-18-20-22-23-25-26-28-30-32-34-36-38-45(48)52-42-44(43-54-56(50,51)53-41-40-47(3,4)5)55-46(49)39-37-35-33-31-29-27-24-21-19-17-15-13-11-9-7-2/h8,10,14,16,20-22,24-26,30,32,44H,6-7,9,11-13,15,17-19,23,27-29,31,33-43H2,1-5H3/b10-8-,16-14-,22-20-,24-21-,26-25-,32-30-/t44-/m1/s1

InChI Key

JZKMYCPNBSRARO-YMBRLFDISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H](COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)COP(=O)([O-])OCC[N+](C)(C)C

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(COC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)COP(=O)([O-])OCC[N+](C)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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